
5'-O-(4,4'-Dimethoxytrityl)-N 2-isobutyryl-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry, where it serves as a building block for the synthesis of DNA and RNA sequences. The modifications on the guanosine molecule enhance its stability and facilitate its incorporation into longer nucleotide chains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine typically involves the protection of the guanosine molecule at specific positions to prevent unwanted reactions. The 4,4’-dimethoxytrityl (DMT) group is commonly used to protect the 5’-hydroxyl group, while the isobutyryl group protects the N2 position. The synthesis usually involves the following steps:
- Protection of the 5’-hydroxyl group with the DMT group.
- Protection of the N2 position with the isobutyryl group.
- Purification of the protected guanosine.
Industrial Production Methods
In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine involves large-scale chemical synthesis using automated synthesizers. These machines can efficiently carry out the protection and deprotection steps, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the DMT and isobutyryl groups to expose the reactive sites on the guanosine molecule.
Coupling Reactions: Formation of phosphodiester bonds with other nucleotides to create oligonucleotides.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trichloroacetic acid) are used to remove the DMT group, while basic conditions (e.g., ammonia) are used to remove the isobutyryl group.
Coupling: Phosphoramidite chemistry is commonly used, involving reagents such as tetrazole and acetonitrile.
Major Products Formed
The major products formed from these reactions are oligonucleotides, which are short sequences of nucleotides used in various molecular biology applications.
科学的研究の応用
5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine is widely used in scientific research, particularly in the following areas:
DNA and RNA Synthesis: As a building block for the synthesis of custom DNA and RNA sequences.
Gene Editing: In the development of CRISPR and other gene-editing technologies.
Diagnostics: In the creation of probes and primers for PCR and other diagnostic assays.
Therapeutics: In the development of antisense oligonucleotides and other nucleotide-based therapies.
作用機序
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine involves its incorporation into oligonucleotide chains during synthesis. The protective groups ensure that the molecule remains stable and reactive at the desired positions, allowing for efficient coupling with other nucleotides. Once incorporated, the protective groups are removed, and the resulting oligonucleotide can participate in various biological processes.
類似化合物との比較
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-adenosine
- 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-cytidine
- 5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-thymidine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-N 2-isobutyryl-guanosine is unique due to its specific protective groups, which provide stability and reactivity during oligonucleotide synthesis. Compared to other similar compounds, it offers distinct advantages in terms of yield and efficiency in the synthesis of guanine-containing oligonucleotides.
特性
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O8/c1-20(2)31(43)38-34-37-30-27(32(44)39-34)36-19-40(30)33-29(42)28(41)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26,28-29,33,41-42H,18H2,1-4H3,(H2,37,38,39,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYBHRGSXXKZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
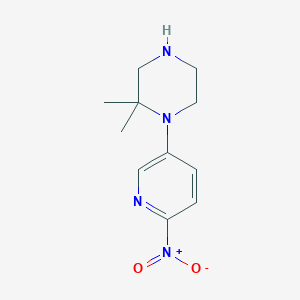
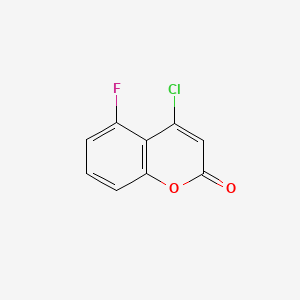
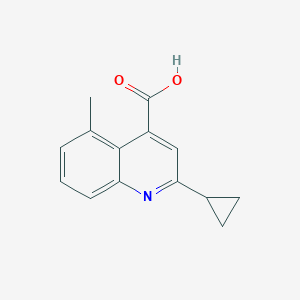
![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
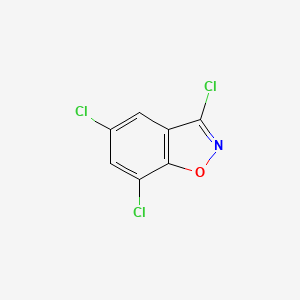
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
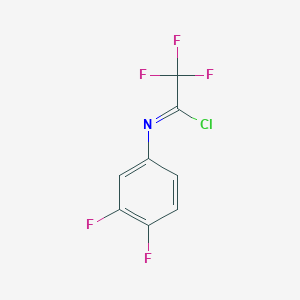
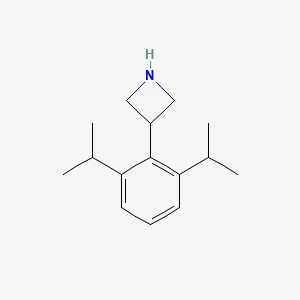
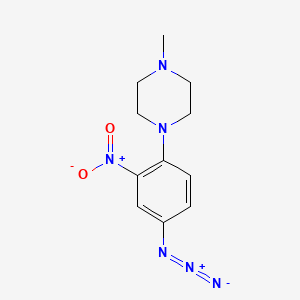
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
